Tetramethylammonium sorbate
Description
Properties
CAS No. |
72138-90-0 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(2E,4E)-hexa-2,4-dienoate;tetramethylazanium |
InChI |
InChI=1S/C6H8O2.C4H12N/c1-2-3-4-5-6(7)8;1-5(2,3)4/h2-5H,1H3,(H,7,8);1-4H3/q;+1/p-1/b3-2+,5-4+; |
InChI Key |
NIEOQTZTGJGHKV-STWYSWDKSA-M |
Isomeric SMILES |
C/C=C/C=C/C(=O)[O-].C[N+](C)(C)C |
Canonical SMILES |
CC=CC=CC(=O)[O-].C[N+](C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tetramethylammonium Sorbate
Novel Synthetic Routes and Reaction Pathways for Tetramethylammonium (B1211777) Sorbate (B1223678)
Development of Efficient and Selective Synthesis Protocols
Information regarding the development of efficient and selective synthesis protocols for tetramethylammonium sorbate is not present in the available scientific literature. General principles of quaternary ammonium (B1175870) salt synthesis suggest a reaction between a tertiary amine (trimethylamine) and an alkyl halide, or the neutralization of a quaternary ammonium hydroxide (B78521) with an acid (sorbic acid). However, specific methodologies, reaction conditions, yields, and selectivity data for this compound have not been documented.
Exploration of Alternative Precursors and Reagents
There is no available research on the exploration of alternative precursors and reagents for the synthesis of this compound. Standard synthetic approaches would likely involve tetramethylammonium hydroxide and sorbic acid or a sorbate salt. Investigations into alternative reagents that might offer advantages in terms of cost, safety, or efficiency have not been reported.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound has not been a subject of published research. While the principles of green chemistry are broadly applicable to chemical syntheses, their specific application to this compound is not documented.
Solvent-Free Synthesis Approaches
No solvent-free synthesis approaches for this compound have been reported in the scientific literature. Such methods, which aim to reduce or eliminate the use of volatile organic solvents, are a key aspect of green chemistry, but their development for this specific compound has not been described.
Catalyst-Free or Organocatalytic Methodologies
There is no information available on the use of catalyst-free or organocatalytic methodologies for the synthesis of this compound. The development of such catalytic systems to improve reaction efficiency and reduce environmental impact has not been a focus of any published research concerning this compound.
Minimization of By-products and Waste Streams
Strategies for the minimization of by-products and waste streams in the synthesis of this compound are not documented. Atom economy and waste reduction are central tenets of green chemistry, but their application and optimization for the production of this compound have not been investigated in the available literature.
Optimization of Reaction Conditions and Process Parameters
The neutralization reaction between sorbic acid and tetramethylammonium hydroxide (TMAH) is typically exothermic. The temperature of the reaction medium directly influences the reaction rate. An increase in temperature generally leads to a higher reaction rate due to increased molecular collisions. quora.com However, excessively high temperatures can lead to the degradation of the product or reactants. For instance, TMAH can decompose at elevated temperatures. Therefore, maintaining an optimal temperature range is crucial for achieving high conversion and purity.
The concentration of the reactants is another critical factor. Higher concentrations can increase the reaction rate by increasing the frequency of molecular encounters. However, very high concentrations might lead to issues with solubility, viscosity, and heat dissipation. The stoichiometry of the reactants should be carefully controlled to ensure complete neutralization and avoid the presence of unreacted acid or base in the final product.
While the synthesis of this compound is typically conducted at atmospheric pressure, variations in pressure are not expected to significantly influence the reaction equilibrium for this type of acid-base neutralization in the liquid phase.
Table 1: Hypothetical Data on the Influence of Temperature and Concentration on the Yield of this compound
| Experiment | Temperature (°C) | Sorbic Acid Concentration (mol/L) | TMAH Concentration (mol/L) | Reaction Time (min) | Yield (%) |
| 1 | 25 | 0.5 | 0.5 | 60 | 92.5 |
| 2 | 40 | 0.5 | 0.5 | 45 | 98.2 |
| 3 | 60 | 0.5 | 0.5 | 30 | 99.1 |
| 4 | 80 | 0.5 | 0.5 | 30 | 97.5 (slight degradation observed) |
| 5 | 40 | 1.0 | 1.0 | 30 | 98.9 |
| 6 | 40 | 0.25 | 0.25 | 60 | 96.8 |
This table presents illustrative data based on general principles of chemical kinetics for neutralization reactions.
Continuous flow synthesis has emerged as a powerful technique for the production of chemicals, offering significant advantages over traditional batch processes, particularly for the synthesis of quaternary ammonium salts. google.comgoogle.comulisboa.pt In a continuous flow setup, reactants are continuously pumped through a reactor, where they mix and react. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and higher yields.
For the synthesis of this compound, a continuous flow system would typically involve pumping solutions of sorbic acid and tetramethylammonium hydroxide into a microreactor or a tubular reactor where they are rapidly mixed. The excellent heat transfer characteristics of flow reactors allow for the efficient dissipation of the heat generated during the exothermic neutralization reaction, preventing the formation of hot spots and potential degradation of the product. google.com
The scalability of continuous flow synthesis is another key advantage. Increasing the production volume can be achieved by either running the system for a longer duration or by "numbering-up," which involves operating multiple reactors in parallel. This approach avoids the challenges associated with scaling up batch reactors, such as changes in mixing efficiency and heat transfer.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Generic Quaternary Ammonium Salt
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours | Minutes google.com |
| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio |
| Mixing | Can be inefficient, leading to local concentration gradients | Highly efficient and rapid mixing |
| Scalability | Complex, requires reactor redesign | Straightforward (time or numbering-up) |
| Safety | Higher risk due to large volumes of reactants | Inherently safer due to small reactor volumes |
| Product Consistency | Batch-to-batch variability | High consistency |
This table provides a general comparison based on established principles of flow chemistry.
Purification and Isolation Strategies for High-Purity this compound
Obtaining high-purity this compound is essential for its intended applications. The primary impurities in the crude product are likely to be unreacted starting materials, byproducts from potential side reactions, and residual solvents.
A common and effective method for the purification of water-soluble salts like this compound is crystallization . This process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the salt decreases, leading to the formation of crystals. Impurities typically remain dissolved in the solvent. The choice of solvent is critical; an ideal solvent will have high solubility for the desired product at high temperatures and low solubility at low temperatures. For this compound, a mixture of a polar solvent like water or a short-chain alcohol and a less polar anti-solvent could be employed to induce crystallization. The process can be optimized by controlling the cooling rate to obtain crystals of a desired size and purity. Subsequent filtration and drying of the crystals yield the purified product.
Anti-solvent precipitation is another viable technique. This involves adding a solvent in which the this compound is insoluble (the anti-solvent) to a solution of the crude product. This causes the desired salt to precipitate out of the solution, leaving the impurities behind. google.com
For the removal of ionic impurities, ion exchange chromatography can be a highly effective method. researchgate.netsemanticscholar.orgnih.gov In this technique, a solution of the crude salt is passed through a column packed with an ion-exchange resin. The resin selectively retains charged impurities, allowing the purified this compound to pass through.
The final isolation of the purified product typically involves filtration or centrifugation to separate the solid from the mother liquor, followed by washing with a suitable solvent to remove any remaining impurities. The product is then dried under vacuum to remove residual solvents.
Table 3: Overview of Purification Techniques for this compound
| Purification Method | Principle | Advantages | Key Parameters to Optimize |
| Crystallization | Difference in solubility at varying temperatures. | High purity achievable, scalable. | Solvent system, cooling rate, saturation level. |
| Anti-solvent Precipitation | Inducing precipitation by adding a non-solvent. | Rapid, can be effective for highly soluble salts. google.com | Choice of solvent and anti-solvent, addition rate. |
| Ion Exchange Chromatography | Separation based on charge. | Highly effective for removing ionic impurities. researchgate.net | Type of resin, eluent composition, flow rate. |
Advanced Spectroscopic and Structural Elucidation Methodologies for Tetramethylammonium Sorbate
High-Resolution Spectroscopic Characterization of Tetramethylammonium (B1211777) Sorbate (B1223678)
Spectroscopic analysis of tetramethylammonium sorbate in solution reveals characteristics that are largely a superposition of its constituent ions, due to the ionic nature of the compound.
NMR spectroscopy is a primary tool for confirming the identity and structure of this compound in solution. The spectrum is a composite of the signals from the tetramethylammonium cation and the sorbate anion.
¹H NMR Spectroscopy : In the proton NMR spectrum, the tetramethylammonium cation exhibits a single, sharp singlet due to the magnetic equivalence of the twelve protons of the four methyl groups. The sorbate anion displays a more complex set of signals corresponding to its vinylic protons and the terminal methyl group, which are crucial for confirming the trans,trans configuration of the conjugated double bonds.
¹³C NMR Spectroscopy : The carbon NMR spectrum provides further structural confirmation. The tetramethylammonium cation shows a single resonance for its four equivalent methyl carbons. The sorbate anion shows six distinct resonances: one for the methyl carbon, four for the sp² hybridized carbons of the conjugated system, and one for the carboxylate carbon. The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O Data are synthesized from typical values for the individual ions. rsc.orgrice.edulibretexts.orgdu.edulibretexts.org
| Ion | Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Tetramethylammonium | ¹H | N(CH₃)₄ | ~3.2 | Singlet (s) |
| Tetramethylammonium | ¹³C | N(CH₃)₄ | ~55 | Singlet |
| Sorbate | ¹H | H-2, H-3, H-4, H-5 | 5.7 - 7.5 | Multiplets (m) |
| Sorbate | ¹H | CH₃ (H-6) | ~1.8 | Doublet (d) |
| Sorbate | ¹³C | COO⁻ (C-1) | ~172 | Singlet |
| Sorbate | ¹³C | C-2, C-3, C-4, C-5 | 118 - 145 | Singlets |
| Sorbate | ¹³C | CH₃ (C-6) | ~18 | Singlet |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a molecular fingerprint for this compound by probing the vibrational modes of its constituent ions. youtube.com These techniques are complementary and provide a comprehensive vibrational profile of the compound.
Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong absorption bands corresponding to the most polar functional groups. Key features for the sorbate anion include a very strong asymmetric stretching vibration of the carboxylate group (COO⁻) and prominent C=C stretching bands from the conjugated system. The tetramethylammonium cation contributes characteristic absorptions from C-H bending and C-N stretching modes. acs.org
Raman Spectroscopy : Raman spectroscopy is particularly sensitive to the non-polar, symmetric vibrations. nih.gov It effectively highlights the C=C stretching vibrations of the sorbate's conjugated backbone and the symmetric vibrations of the tetramethylammonium cation's C₄N skeleton. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound Data are synthesized from typical values for the individual ions. acs.orgresearchgate.netresearchgate.netchemicalbook.com
| Ion | Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Intensity |
| Sorbate | Asymmetric COO⁻ Stretch | IR | 1550 - 1580 | Very Strong |
| Sorbate | Symmetric COO⁻ Stretch | Raman, IR | 1400 - 1440 | Medium-Strong |
| Sorbate | C=C Conjugated Stretch | Raman, IR | 1620 - 1650 | Strong |
| Tetramethylammonium | C-N Asymmetric Stretch | IR, Raman | ~950 | Strong |
| Tetramethylammonium | CH₃ Rocking/Bending | IR | 1480 - 1490 | Strong |
High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to confirm the elemental composition of the individual ions of this compound. This technique provides highly accurate mass measurements, allowing for unambiguous molecular formula determination.
In positive-ion mode, HRMS detects the tetramethylammonium cation (C₄H₁₂N⁺), while in negative-ion mode, it detects the sorbate anion (C₆H₇O₂⁻). Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the sorbate anion, providing further structural verification. A common fragmentation pathway for the sorbate anion is the loss of carbon dioxide (decarboxylation). nih.govresearchgate.net
Table 3: High-Resolution Mass Spectrometry Data for this compound Ions
| Ion | Formula | Calculated Exact Mass (m/z) | Primary MS/MS Fragment (Sorbate) | Fragment Formula |
| Tetramethylammonium (Cation) | C₄H₁₂N⁺ | 74.09697 | N/A | N/A |
| Sorbate (Anion) | C₆H₇O₂⁻ | 111.04463 | [M - CO₂]⁻ | C₅H₇⁻ |
UV-Visible absorption spectroscopy provides information about the electronic transitions within the molecule. For this compound, the electronic absorption properties are entirely dictated by the sorbate anion, as the tetramethylammonium cation is transparent in the near-UV and visible regions. wikipedia.orgupi.edu
The sorbate anion contains a conjugated diene system, which gives rise to an intense π → π* electronic transition. This results in a strong absorption maximum (λ_max) in the UV region, typically observed around 254-265 nm. upi.eduresearchgate.netfao.orgnih.gov The position and intensity of this band are characteristic of the extended conjugation in the sorbate structure. Significant fluorescence is not a characteristic feature of this compound.
Crystallographic Investigations of Solid-State Forms of this compound
While spectroscopic methods provide extensive data on the molecule in solution, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
However, based on numerous studies of other tetramethylammonium salts, a hypothetical crystal structure can be described. researchgate.netresearchgate.netacs.org The structure would consist of discrete tetramethylammonium cations and sorbate anions. The tetramethylammonium cation would exhibit a tetrahedral geometry around the central nitrogen atom. wikipedia.orgnih.gov These ions would be arranged in a regular, repeating lattice, held together primarily by electrostatic interactions. The specific packing arrangement would be determined by the ions' efforts to maximize attractive forces and minimize repulsive ones.
To illustrate the type of data obtained from such an analysis, the crystallographic information for a representative simple salt, tetramethylammonium chloride, is provided below.
Table 4: Illustrative Single-Crystal X-ray Diffraction Data for a Representative Compound (Tetramethylammonium Chloride) This data is for an analogous compound and serves only to demonstrate the parameters that would be determined for this compound.
| Parameter | Value |
| Chemical Formula | C₄H₁₂N⁺ · Cl⁻ |
| Crystal System | Tetragonal |
| Space Group | P4/nmm |
| Unit Cell Dimensions | a = b = 7.83 Å, c = 5.48 Å |
| Volume (V) | 336.7 ų |
| Z (Formula units per cell) | 2 |
| Calculated Density | 1.16 g/cm³ |
Powder X-ray Diffraction for Polymorphism, Phase Transitions, and Crystallinity Analysis
No publicly available Powder X-ray Diffraction (PXRD) data for this compound could be located. Consequently, there are no research findings to report on its potential polymorphism, phase transitions under different conditions, or its degree of crystallinity.
Neutron Diffraction Studies for Hydrogen Atom Localization and Magnetic Structures (If Applicable)
A search for neutron diffraction studies on this compound yielded no results. Therefore, information regarding the precise localization of hydrogen atoms within the crystal lattice or any potential magnetic structures of this compound is not available in the scientific literature.
Electron Microscopy and Surface Science Techniques Applied to this compound
Scanning Electron Microscopy (SEM) for Morphological and Topographical Analysis
There are no available Scanning Electron Microscopy (SEM) studies specifically focused on this compound. As a result, there is no data or imagery to describe its particle morphology, surface texture, or topographical features.
Transmission Electron Microscopy (TEM) for Nanoscale Structural Features and Crystallography
No Transmission Electron Microscopy (TEM) research on this compound has been published. Therefore, details about its nanoscale structural features, such as internal structure, crystal defects, or precise crystallographic information at the nanoscale, remain uncharacterized.
Atomic Force Microscopy (AFM) for Surface Topography and Local Interactions
A literature search did not reveal any Atomic Force Microscopy (AFM) studies conducted on this compound. Consequently, there are no findings on its fine surface topography, nanomechanical properties, or local surface interactions.
Mechanistic Investigations of Tetramethylammonium Sorbate Reactivity
Elucidation of Reaction Pathways Involving Tetramethylammonium (B1211777) Sorbate (B1223678)
The sorbate anion, the reactive component of tetramethylammonium sorbate, can participate in a variety of reaction pathways, including proton transfer, nucleophilic and electrophilic interactions, and radical processes.
As the conjugate base of sorbic acid, the sorbate anion can act as a Brønsted-Lowry base, accepting a proton. In an acid-base reaction, a base abstracts a proton from an acid, leading to the formation of the conjugate acid and conjugate base. youtube.com The oxygen atoms of the carboxylate group are electron-rich and are the primary sites for protonation.
The general mechanism for proton transfer involves the lone pair of electrons on one of the oxygen atoms of the sorbate anion attacking a proton (H+). youtube.com This results in the formation of sorbic acid. The efficiency of this proton transfer is dependent on the pKa of the acidic species providing the proton and the pH of the medium. In acidic conditions, the equilibrium will favor the formation of sorbic acid.
The conjugated diene structure of the sorbate anion makes it susceptible to nucleophilic attack. nih.gov Nucleophiles are electron-rich species that donate a pair of electrons to form a new covalent bond. libretexts.orgmasterorganicchemistry.com Reactions of sorbic acid with nucleophiles such as sulfite (B76179) ions, amines, and thiols have been reported. nih.gov These nucleophiles typically attack the double bond at position 5 of the sorbate molecule. nih.gov For instance, the reaction of sorbic acid with cysteine at elevated temperatures and specific pH leads to a 5-substituted 3-hexenoic acid. nih.gov
In the presence of amines, the sorbate moiety can form adducts. At elevated temperatures (e.g., 75°C), potassium sorbate has been shown to form adducts with amines, and in some cases, these reactions can lead to the formation of cyclic products. researchgate.net
Conversely, the electron-rich double bonds of the sorbate anion can also act as a nucleophile, reacting with strong electrophiles. Electrophiles are electron-poor species that accept a pair of electrons. libretexts.org However, reactions where the sorbate anion acts as a nucleophile are less common compared to its role as a substrate for nucleophilic attack.
Radical reactions involve species with unpaired electrons and typically proceed through initiation, propagation, and termination steps. youtube.comlibretexts.org The double bonds in the sorbate anion are susceptible to attack by free radicals. The addition of a radical to one of the double bonds can initiate a chain reaction. The stability of the resulting radical intermediate plays a significant role in the reaction pathway. Allylic radicals, which can be formed from sorbate, are stabilized by resonance. youtube.com
Electron transfer processes can lead to the formation of a sorbate radical anion. ijasrm.com This species, having both a negative charge and an unpaired electron, can be generated by the addition of an electron to the sorbate molecule. utexas.edu The resulting radical anion can then participate in further reactions, such as protonation or dimerization. libretexts.orgutexas.edu The oxidation of the double bonds in the sorbate chain is an initial step in color changes observed when potassium sorbate is heated. oup.comoup.com
Kinetic Studies and Rate Law Determination for this compound Reactions
Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For reactions involving this compound, the reaction rate is influenced by factors such as temperature and the nature of the solvent.
The rate of chemical reactions generally increases with temperature. This is because higher temperatures lead to an increase in the kinetic energy of molecules, resulting in more frequent and energetic collisions. libretexts.org The effect of temperature on the stability of potassium sorbate has been studied, and it has been observed that color changes occur more rapidly at temperatures above 160°C. oup.comoup.com The loss of antimicrobial activity of potassium sorbate has been shown to be exponential with temperature. oup.comoup.com
The relationship between the reaction rate constant (k), temperature (T), and activation energy (Ea) is described by the Arrhenius equation. A study on the thermal degradation of potassium sorbate provides a mathematical model relating the heat resistance constant of the preservative to the reaction rate constant, activation energy, and temperature. oup.com
Table 1: Effect of Heating Temperature on Color Change of Potassium Sorbate
| Heating Temperature (°C) | Observation |
|---|---|
| < 160 | Slower color change |
| > 160 | Rapid color change to dark yellow oup.comoup.com |
This table is based on observations of potassium sorbate powder, which is expected to have similar thermal reactivity of the sorbate anion as this compound.
The polarity and dielectric constant of the solvent can significantly affect reaction rates. libretexts.orgwikipedia.org Solvents can influence the stability of reactants, transition states, and products, thereby altering the kinetics and thermodynamics of a reaction. wikipedia.orgrsc.orgresearchgate.net
For reactions involving charged species, such as the sorbate anion, the solvent's ability to solvate these ions is crucial. An increase in solvent polarity can accelerate reactions where a charge is developed in the activated complex from neutral or slightly charged reactants. wikipedia.org Conversely, an increase in solvent polarity can decrease the rate of reactions where there is less charge in the activated complex compared to the starting materials. wikipedia.org
The dielectric constant of a solvent is a measure of its ability to separate opposite charges. For a reaction between two ions, a higher dielectric constant of the solvent generally leads to a decrease in the electrostatic attraction or repulsion between the ions, which can affect the reaction rate. The viscosity of the solvent also plays a role; an increase in solvent viscosity generally leads to a decrease in reaction rates due to slower diffusion of reactants. libretexts.org
Table 2: General Influence of Solvent Properties on Reaction Rates
| Solvent Property | Effect on Reaction Rate |
|---|---|
| Increasing Polarity | Can increase or decrease, depending on the mechanism wikipedia.org |
| Increasing Dielectric Constant | Affects electrostatic interactions |
| Increasing Viscosity | Generally decreases libretexts.org |
This table provides a general overview of solvent effects on reaction kinetics.
Isotope Effects in Reaction Mechanisms
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and probing the structure of transition states. This is achieved by measuring the difference in reaction rates between a molecule with a common isotope and one where a specific atom has been replaced by a heavier isotope.
While no studies have been published on isotope effects in reactions of this compound, researchers would typically employ isotopic labeling at various positions on the sorbate anion to investigate its reaction mechanisms. For instance, deuterium (B1214612) labeling at different carbon atoms along the sorbate backbone could reveal which C-H bonds are broken in the rate-determining step of a reaction. Similarly, the use of heavy isotopes of oxygen (¹⁸O) in the carboxylate groups could provide insights into reactions involving these functionalities.
Hypothetical Isotope Effect Studies on the Sorbate Anion:
| Labeled Position | Investigated Reaction | Potential Mechanistic Insight |
| C-H bonds on the conjugated system | Addition reactions | Discern between concerted and stepwise mechanisms. |
| Carboxylate Oxygen atoms | Esterification or decarboxylation | Elucidate the role of the carboxylate in the transition state. |
Role of this compound in Specific Chemical Transformations
The role of a chemical compound in a reaction can be either catalytic, where it participates in and accelerates the reaction without being consumed, or stoichiometric, where it is a reactant that is consumed as the reaction progresses.
Catalytic Cycles and Catalytic Intermediates
There is no available research detailing the role of this compound in any catalytic cycles. In a hypothetical scenario, the sorbate anion could potentially act as a base or a nucleophile in a catalytic cycle. The tetramethylammonium cation could serve as a phase-transfer catalyst, transporting the sorbate anion between immiscible phases to facilitate a reaction.
Stoichiometric Reactions and Product Distributions
No specific stoichiometric reactions involving this compound have been documented in the scientific literature. The reactivity of the sorbate anion would be expected to be similar to that of sorbic acid or other sorbate salts, participating in reactions such as electrophilic additions to the double bonds or nucleophilic reactions at the carboxylate groups. The product distribution would depend on the specific reactants and reaction conditions.
In Situ Spectroscopic Monitoring of this compound Reactions
In situ spectroscopic techniques are invaluable for studying reaction mechanisms as they allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without disturbing the reaction mixture. Common techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.
No published studies have utilized in situ spectroscopic methods to monitor reactions of this compound. Such studies would be instrumental in identifying transient intermediates and determining reaction kinetics, providing a more complete picture of the reaction mechanism.
Theoretical and Computational Chemistry Studies on Tetramethylammonium Sorbate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemistry provides powerful tools to investigate the intrinsic properties of molecules and ions at the electronic level. nih.gov Methods like Density Functional Theory (DFT) and ab initio calculations can predict ground state properties, electronic configurations, and reactivity metrics, offering a foundational understanding of the tetramethylammonium (B1211777) sorbate (B1223678) salt.
Density Functional Theory is a widely used computational method to investigate the electronic structure of chemical systems. mdpi.com DFT studies have been applied to both the tetramethylammonium cation and sorbic acid (the protonated form of the sorbate anion) to determine their stability, electronic properties, and reactivity.
For the tetramethylammonium (TMA) cation , DFT calculations have been instrumental in studying its chemical stability, a critical factor in its applications. These studies often focus on degradation mechanisms in the presence of nucleophiles like hydroxide (B78521). Key findings indicate that the stability is governed by pathways such as nucleophilic substitution (SN2) and ylide formation.
For the sorbate anion and its parent, sorbic acid , DFT calculations have been used to elucidate electronic and structural properties. A study on the adsorption of sorbic acid onto various nanoclusters calculated several key electronic descriptors. researchgate.net The Molecular Electrostatic Potential (MEP) map of the sorbate anion, derived from DFT calculations on potassium sorbate, clearly indicates that the region of negative potential is localized on the two oxygen atoms of the carboxylate group, identifying them as the primary sites for electrophilic attack and coordination with cations. researchgate.net
The ground state of the tetramethylammonium sorbate salt would be characterized by a strong electrostatic interaction between the positively charged TMA cation and the negatively charged carboxylate group of the sorbate anion. The electronic configuration would show a clear charge separation, consistent with its ionic nature.
| Property | Value | Description |
|---|---|---|
| EHOMO | -6.91 eV | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |
| ELUMO | -1.57 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |
| Energy Gap (ELUMO - EHOMO) | 5.34 eV | Indicates the chemical reactivity and stability of the molecule. A larger gap implies higher stability. |
| Chemical Hardness (η) | 2.67 eV | Measures the resistance to a change in electron distribution. |
| Dipole Moment | 1.80 Debye | Indicates the overall polarity of the molecule. |
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These high-accuracy methods are often used to obtain precise energetic data and to predict spectroscopic properties.
Ab initio molecular dynamics simulations have been conducted on the tetramethylammonium (TMA) head group to investigate its stability under various conditions. These studies provide valuable insights into the degradation mechanisms at a high level of theory. For the this compound ion pair, ab initio calculations could be employed to accurately determine the binding energy between the cation and anion, providing a precise measure of the strength of their electrostatic interaction. Furthermore, these methods could predict vibrational frequencies, which would be valuable for interpreting experimental infrared and Raman spectra, such as predicting the shift in the carboxylate C=O stretching frequency upon ionic pairing.
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, is a method that analyzes the topology of the electron density to define chemical concepts such as atoms and chemical bonds. The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of a molecule.
While no specific AIM or ELF studies have been published for this compound, the expected results for such an ionic compound can be predicted based on the underlying theory.
AIM Analysis : An AIM analysis of the ion pair would reveal a bond critical point (BCP) between the nitrogen atom of the TMA cation and one of the oxygen atoms of the sorbate anion. The properties at this BCP, specifically a low value of the electron density (ρ) and a positive value of its Laplacian (∇²ρ), would classify the interaction as "closed-shell," which is characteristic of an ionic bond.
ELF Analysis : An ELF analysis would show distinct, well-separated basins for the TMA cation and the sorbate anion, confirming the charge separation. Within the sorbate anion, the analysis would show a high degree of electron localization in the basin corresponding to the negatively charged carboxylate group, consistent with the localization of the anionic charge.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations compute the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes and intermolecular interactions. mdpi.com
MD simulations are particularly well-suited for studying how ions interact with solvent molecules. Simulations of tetraalkylammonium halides in aqueous solutions have shown that water tends to form an enhanced, cage-like structure around the apolar alkyl groups of the cation.
For the sorbate anion, an MD study of potassium sorbate within a polymeric material demonstrated strong interactions between the sorbate ions, water molecules, and the polymer chains. acs.org This highlights the ability of the sorbate anion to engage in significant intermolecular interactions, particularly through its charged carboxylate group.
The formation of larger, ordered structures through non-covalent interactions is a key feature of supramolecular chemistry. Quaternary ammonium (B1175870) salts, particularly those with amphiphilic counterions, can self-assemble in solution to form structures like micelles. youtube.com The sorbate anion is amphiphilic, possessing a charged, hydrophilic carboxylate "head" and a short, hydrophobic hydrocarbon "tail."
Studies on tetraalkylammonium halides have shown that these salts can form large supramolecular aggregates, which are structurally fluid and held together by cohesive energies of approximately 40 kJ/mol per ion. nih.gov This indicates a strong intrinsic tendency for these types of ions to form clusters.
Given these properties, it is highly probable that this compound would exhibit self-assembly behavior in solution. The primary driving forces for this process would be:
Electrostatic Interactions : The attraction between the TMA cation headgroups and the sorbate carboxylate headgroups.
Hydrophobic Effect : The tendency of the hydrocarbon tails of the sorbate anions to aggregate and minimize their contact with water.
Above a critical micelle concentration (CMC), these interactions would likely lead to the formation of micelles or other supramolecular assemblies. In the solid state, the compound would form an ionic crystal lattice, with the structure dictated by the efficient packing of the TMA cations and sorbate anions to maximize electrostatic attractions. The cohesive energy of such assemblies is significant, leading to the formation of stable, ordered structures. nih.gov
Conformational Dynamics and Energetic Landscapes
The conformational flexibility of this compound is primarily dictated by the sorbate anion, as the tetramethylammonium cation possesses a rigid tetrahedral geometry. Computational chemistry provides powerful tools to explore the potential energy surface of the sorbate anion, identifying stable conformers and the energy barriers that separate them.
Molecular mechanics (MM) methods, employing force fields such as MMFF94 or Amber, can be utilized for an initial, rapid exploration of the conformational space. These methods allow for the efficient scanning of rotatable bonds within the sorbate anion. Subsequent, more accurate calculations using quantum mechanical (QM) methods, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*), are then employed to optimize the geometries of the identified conformers and calculate their relative energies.
The energetic landscape of the sorbate anion is characterized by several local minima corresponding to different rotational isomers (rotamers) around the single bonds of the hydrocarbon chain. The relative energies of these conformers determine their population at a given temperature, which can be estimated using the Boltzmann distribution. Transition states connecting these minima can also be located and characterized, providing insight into the dynamics of conformational interconversion.
Table 1: Hypothetical Relative Energies of Sorbate Anion Conformers
| Conformational State | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |
|---|---|---|
| s-trans | 180° | 0.00 |
| s-cis | 0° | 3.50 |
Note: This data is illustrative and represents a plausible energetic landscape for the sorbate anion based on general principles of conformational analysis. Actual values would be derived from specific computational studies.
Computational Modeling of Spectroscopic Data for Interpretation and Assignment
Computational modeling is an indispensable tool for the interpretation and assignment of experimental spectroscopic data. By simulating spectra from first principles, a direct comparison with experimental results can be made, aiding in the structural elucidation and vibrational mode assignment for this compound.
The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, is a mature area of computational chemistry. d-nb.inforesearchgate.netnih.gov Machine learning approaches, particularly those employing graph neural networks, have shown remarkable accuracy in predicting ¹H and ¹³C chemical shifts, often rivaling or exceeding the accuracy of DFT-based methods while being significantly faster. d-nb.infonih.gov
For this compound, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method are a common approach for predicting NMR chemical shifts. liverpool.ac.uk These calculations are typically performed on the optimized geometries of the most stable conformers. The calculated chemical shifts are then averaged, weighted by the Boltzmann population of each conformer, to provide a theoretical spectrum that can be compared with experimental data. Solvent effects, which can significantly influence chemical shifts, can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM). liverpool.ac.uk
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for Sorbate Anion
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C1 (COO⁻) | 170.5 | 170.2 |
| C2 | 120.8 | 121.1 |
| C3 | 140.2 | 140.5 |
| C4 | 129.5 | 129.8 |
| C5 | 145.1 | 145.3 |
Note: This data is for illustrative purposes. The predicted values would be obtained from GIAO-DFT calculations, and experimental values would be from spectroscopic analysis.
The simulation of vibrational spectra, such as Infrared (IR) and Raman, provides a detailed picture of the vibrational modes of a molecule. These simulations are typically performed using DFT calculations, which can compute the harmonic vibrational frequencies and their corresponding intensities. The resulting theoretical spectrum consists of a series of sharp peaks, which can be broadened using Lorentzian or Gaussian functions to facilitate comparison with the typically broader peaks observed in experimental spectra.
For this compound, the simulated vibrational spectrum would be a composite of the vibrational modes of the tetramethylammonium cation and the sorbate anion. The calculations would reveal the characteristic vibrational frequencies for functional groups present in the molecule, such as the C=O stretching of the carboxylate group, the C=C stretching of the conjugated double bonds in the sorbate anion, and the various C-H bending and stretching modes of both ions. Advanced techniques can also be used to predict more complex vibrational spectra, such as Raman Optical Activity (ROA). brehm-research.de
Table 3: Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C=O) | 1580 | Carboxylate symmetric stretch |
| ν(C=C) | 1640, 1615 | Conjugated C=C stretches |
| δ(CH₃) | 1480, 1450 | Methyl group deformations |
Note: This table presents hypothetical data. The actual calculated frequencies would be the result of DFT frequency calculations.
Reaction Mechanism Prediction and Transition State Elucidation via Computational Methods
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, computational methods could be employed to study various potential reactions, such as thermal decomposition or reactions with other chemical species.
For instance, the degradation of the tetramethylammonium cation has been studied computationally, revealing potential pathways such as ylide formation and nucleophilic substitution (SN2). mdpi.com DFT calculations can be used to map out the potential energy surface for these reaction pathways, locating the transition state structures and calculating the activation energy barriers. mdpi.com These calculations provide insights into the kinetic feasibility of different reaction mechanisms. mdpi.com
The sorbate anion can also undergo various reactions, such as addition reactions at the double bonds. Computational methods can be used to model these reactions, predicting the regioselectivity and stereoselectivity of the products. By calculating the energies of the transition states leading to different products, the most likely reaction pathway can be identified. Recent advancements in machine learning are also being applied to the prediction of reaction mechanisms. arxiv.org
Table 4: Hypothetical Calculated Activation Energies for Tetramethylammonium Cation Degradation
| Reaction Mechanism | Activation Energy (ΔE‡, kcal/mol) |
|---|---|
| Ylide Formation | 35.2 |
Note: The data in this table is illustrative and based on general knowledge of tetramethylammonium cation stability. Specific values would require dedicated computational studies.
In-depth Article on this compound Unattainable Due to Lack of Scientific Data
A comprehensive review of scientific and chemical literature has revealed a significant lack of specific information on the chemical compound "this compound." Despite extensive searches focused on its applications in advanced chemical processes and materials science, no dedicated research, data, or detailed findings pertaining to this specific compound could be located.
The user's request for an in-depth article structured around the applications of this compound in organic synthesis, catalysis, and materials science cannot be fulfilled at this time. The outlined sections, including its role as a phase transfer catalyst, a basic reagent in organic transformations, its use in polymerization reactions, and its integration into novel material systems like ionic liquids and as a precursor for advanced polymer synthesis, require specific data that is not available in the public domain or scientific databases.
While general information exists for the individual components—the tetramethylammonium cation and the sorbate anion—the synthesis, properties, and applications of the combined compound, this compound, are not documented. The tetramethylammonium cation is a well-known component in various chemical applications, often paired with other anions such as bromide or hydroxide. Similarly, sorbates, like potassium sorbate, are widely recognized for their use as preservatives. However, the specific pairing of these two ions and the resulting compound's behavior and applications have not been a subject of published research.
Generating an article based on the provided outline would necessitate speculation and the fabrication of data, which would be scientifically inaccurate and misleading. In the interest of providing factual and reliable information, it must be concluded that there is currently no basis in the available scientific literature to produce the requested article on this compound. Further research into this specific compound would be required for any detailed analysis of its potential applications.
Applications of Tetramethylammonium Sorbate in Advanced Chemical Processes and Materials Science
Integration into Novel Material Systems
Inclusion in Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials are composites that integrate organic and inorganic components at the molecular or nanoscale level, often exhibiting properties superior to the individual constituents. The incorporation of tetramethylammonium (B1211777) sorbate (B1223678) into such materials could offer unique advantages stemming from the distinct functions of its cation and anion.
The tetramethylammonium (TMA) cation, a quaternary ammonium (B1175870) cation, is widely recognized for its role as an organic structure-directing agent (SDA) in the synthesis of crystalline microporous inorganic materials like zeolites. mdpi.com Its size and charge distribution influence the formation of specific framework topologies during the crystallization process. In the context of hybrid materials, the TMA cation from tetramethylammonium sorbate could similarly direct the assembly of the inorganic phase, leading to controlled porosity and morphology. For instance, in the synthesis of zeolite LTA, the presence of TMA+ cations has been shown to increase the Si/Al ratio of the final product. mdpi.com
The interaction between the TMA cation and the inorganic framework is primarily governed by non-covalent forces, including electrostatic interactions and van der Waals forces. mdpi.com Computational studies have shown that the positive charge of the TMA cation is distributed among its twelve hydrogen atoms, creating a positively charged outer shell that can interact with anionic species in the inorganic precursor solution. nih.gov This templating effect could be harnessed to create hybrid materials with tailored architectures for applications in catalysis, separations, and sensing.
The sorbate anion , on the other hand, could be incorporated as the organic functional component of the hybrid material. Sorbate and its salts are known for their antimicrobial properties. Integrating the sorbate anion into a hybrid material could impart biocidal or biostatic functionalities to the final product. This would be particularly valuable in applications such as active food packaging, antimicrobial coatings, and biomedical devices.
The table below summarizes the potential roles and effects of the constituent ions of this compound in hybrid organic-inorganic materials.
| Ion | Potential Role | Potential Effect on Hybrid Material |
| Tetramethylammonium (TMA) Cation | Structure-Directing Agent (SDA) | Control over porosity, morphology, and crystallinity of the inorganic phase. |
| Sorbate Anion | Functional Organic Component | Imparting antimicrobial or other specific chemical functionalities. |
Applications in Self-Assembled Supramolecular Architectures
Self-assembled supramolecular architectures are complex, ordered structures formed through the spontaneous association of molecules via non-covalent interactions. These interactions include hydrogen bonding, electrostatic forces, and van der Waals forces. The unique properties of both the tetramethylammonium cation and the sorbate anion suggest that this compound could be a valuable building block in the design of novel supramolecular systems.
Furthermore, supramolecular organic structure-directing agents have been utilized in the synthesis of zeolites, where the self-assembly of organic cations through π-π interactions directs the formation of the inorganic framework. nih.gov While the TMA cation itself does not have aromatic character for π-π stacking, its interactions with other components in a complex mixture could lead to co-assembly and the formation of intricate supramolecular templates.
The sorbate anion , with its carboxylate group and conjugated double bonds, can participate in various non-covalent interactions, including hydrogen bonding and electrostatic interactions. This makes it a potential building block for forming self-assembled structures. For instance, the carboxylate group can form strong hydrogen bonds with suitable donor molecules, leading to the formation of chains, sheets, or three-dimensional networks. The hydrophobic hydrocarbon tail of the sorbate anion can also drive self-assembly in aqueous environments through hydrophobic interactions.
The combination of a well-defined cationic headgroup (TMA) and a functional anionic tail (sorbate) in this compound makes it an amphiphilic salt. Such molecules are known to self-assemble into micelles, vesicles, or liquid crystalline phases in solution. The specific architecture formed would depend on factors such as concentration, temperature, and the presence of other molecules. These self-assembled structures could find applications in drug delivery, as nanoreactors, or as templates for the synthesis of nanostructured materials.
The following table outlines the potential roles of the constituent ions of this compound in the formation of self-assembled supramolecular architectures.
| Ion | Potential Role in Supramolecular Assembly | Resulting Supramolecular Structures |
| Tetramethylammonium (TMA) Cation | Guest molecule in host-guest systems; Cationic node in ion-paired assemblies. | Encapsulation complexes; Ionically-driven networks. |
| Sorbate Anion | Hydrogen bond acceptor; Hydrophobic tail for amphiphilic self-assembly. | Hydrogen-bonded networks; Micelles, vesicles, liquid crystals. |
Future Directions and Emerging Research Avenues for Tetramethylammonium Sorbate
Exploration of New Synthetic Paradigms and Sustainable Production Routes
The future synthesis of tetramethylammonium (B1211777) sorbate (B1223678) will likely be driven by the principles of green chemistry and the need for sustainable manufacturing processes. Current research is focused on moving away from traditional methods that may involve hazardous solvents or produce significant waste streams.
One promising approach involves the use of bio-based feedstocks. For instance, recent advancements have demonstrated the production of potassium sorbate from triacetic acid lactone (TAL) using food-grade solvents like ethanol (B145695) and isopropyl alcohol. rsc.org This bio-catalytic route significantly improves the environmental profile compared to conventional methods. Future research could adapt this process by developing a one-pot synthesis where sustainably produced sorbic acid or potassium sorbate is directly reacted with a tetramethylammonium source, such as tetramethylammonium hydroxide (B78521), potentially derived from renewable precursors.
Another avenue of exploration is the use of novel solvent systems and energy sources to improve reaction efficiency and sustainability. researchgate.net This could include:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net
Flow chemistry: Continuous-flow reactors offer enhanced safety, control, and scalability for chemical reactions, minimizing waste and improving product consistency. researchgate.net
Alternative solvents: The use of ionic liquids or deep eutectic solvents could provide non-toxic and recyclable reaction media, enhancing the green credentials of the synthesis.
These new paradigms aim to create economically viable and environmentally benign production pathways, which are critical for the broader industrial adoption of tetramethylammonium sorbate. nih.gov
Advanced Characterization Techniques for In-Operando Studies
Understanding the behavior of this compound in real-time and under operational conditions is crucial for optimizing its performance in various applications. Advanced characterization techniques are moving beyond static analysis to provide dynamic insights into the compound's structure, function, and degradation.
In-operando studies, which analyze materials as they are functioning, are particularly valuable. For example, if this compound is used as a component in an electrochemical device, techniques like in-situ spectroscopy (e.g., Raman, FTIR) and X-ray diffraction could monitor changes in its molecular structure and interactions with other components during operation. oaepublish.com This allows researchers to directly observe reaction mechanisms, identify transient intermediates, and understand failure modes.
The table below outlines potential advanced characterization techniques and the insights they could provide for this compound research.
| Technique | Information Gained | Potential Application Area |
| In-Situ Raman Spectroscopy | Real-time monitoring of vibrational modes, indicating changes in chemical bonding and molecular structure. | Studying degradation pathways in solution or within a polymer matrix. |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | High-resolution imaging of self-assembled structures (e.g., micelles, vesicles) in a near-native state. | Investigating its role in forming nanostructures for drug delivery or material templating. |
| Neutron Scattering | Probing the structure and dynamics of molecular systems, particularly those containing hydrogen. | Analyzing interactions with solvents or biological membranes. |
| Atomic Force Microscopy (AFM) | Mapping surface topography and mechanical properties at the nanoscale. | Characterizing thin films or coatings containing this compound. |
These sophisticated techniques will be instrumental in building a comprehensive understanding of the compound's behavior at the molecular level, paving the way for more rational design and application. oaepublish.com
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Materials Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the prediction of molecular properties and accelerating the discovery of new materials. nih.govnih.govtamu.edu For this compound, these computational tools offer several exciting possibilities.
Predictive Modeling: ML algorithms can be trained on existing chemical data to develop Quantitative Structure-Property Relationship (QSPR) models. tamu.edu These models could predict various properties of this compound and its derivatives, such as solubility, thermal stability, and antimicrobial activity, without the need for extensive and time-consuming laboratory experiments. epfl.ch
Materials Discovery: AI can be used to screen virtual libraries of related compounds to identify new molecules with enhanced properties. nih.gov For example, an AI model could be designed to search for variations of the sorbate anion or the quaternary ammonium (B1175870) cation that might lead to improved efficacy or reduced toxicity. This approach can significantly speed up the design-synthesize-test cycle in materials development. nih.govmiami.edu
Process Optimization: In the context of synthesis, ML algorithms can analyze data from chemical reactors to optimize reaction conditions (e.g., temperature, pressure, catalyst concentration) in real-time, leading to higher yields and purity. nih.gov
The integration of AI and ML represents a paradigm shift from trial-and-error experimentation to a data-driven, predictive approach to chemical science. tamu.edu
Development of Multifunctional this compound-Based Systems with Tunable Properties
A significant future direction for research is the incorporation of this compound into larger, multifunctional systems. By combining it with other materials, such as polymers, nanoparticles, or hydrogels, it is possible to create advanced materials with tunable and synergistic properties.
For example, incorporating this compound into a polymer backbone could result in a material that combines the structural integrity of the polymer with the antimicrobial properties of the sorbate and tetramethylammonium ions. Such materials could be used to create self-sanitizing surfaces or antimicrobial coatings.
Another area of interest is the development of "smart" materials that respond to external stimuli. The properties of this compound could be tuned by incorporating it into responsive polymer networks. For instance, a hydrogel containing the compound might release it in response to changes in pH or temperature, allowing for controlled delivery in applications like agriculture or medicine.
The table below illustrates potential multifunctional systems and their envisioned applications.
| System | Components | Tunable Property | Potential Application |
| Antimicrobial Polymer Composite | This compound + Polyvinyl chloride (PVC) | Surface antimicrobial activity | Medical devices, food packaging |
| Stimuli-Responsive Hydrogel | This compound + Poly(N-isopropylacrylamide) | Temperature-controlled release | Smart agriculture, wound dressings |
| Functionalized Nanoparticles | This compound + Silica nanoparticles | Targeted surface interactions | Specialized coatings, targeted delivery |
These composite systems leverage the specific properties of this compound to create materials with enhanced performance and novel functionalities.
Unexplored Reactivity and Mechanistic Pathways for New Chemical Discoveries
While the primary roles of the tetramethylammonium cation and sorbate anion are known, their combined reactivity and potential for novel chemical transformations remain largely unexplored. Future research should focus on probing the fundamental mechanistic pathways of this compound under various conditions to uncover new chemical discoveries.
Computational chemistry, particularly density functional theory (DFT), can be a powerful tool in this endeavor. DFT calculations can be used to model reaction pathways and determine the activation energies for potential degradation mechanisms, such as nucleophilic substitution (SN2) and ylide formation. mdpi.com For the tetramethylammonium cation, studies have shown that these are key degradation pathways in alkaline environments. mdpi.com Research could investigate how the presence of the conjugated sorbate anion influences these pathways.
Computational studies have also shown that the local chemical environment, such as the presence of deep eutectic solvents, can significantly alter the energy barriers for these degradation reactions, thereby enhancing the stability of the tetramethylammonium head group. mdpi.com This suggests that the reactivity of this compound could be tuned by carefully selecting the solvent system.
Exploring its reactivity with different classes of reagents, under photochemical or electrochemical conditions, could also lead to unexpected and potentially useful chemical transformations. Uncovering these novel mechanistic pathways not only deepens our fundamental understanding of the compound's chemistry but also opens the door to new synthetic applications and material designs.
Q & A
Q. What experimental methods are recommended for synthesizing tetramethylammonium sorbate with high purity?
- Methodological Answer: this compound can be synthesized via ion-exchange reactions, where tetramethylammonium hydroxide reacts with sorbic acid. Ensure stoichiometric control and use pH titration to monitor the reaction endpoint. Purification via recrystallization in ethanol-water mixtures is advised to remove residual ions. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and ion chromatography to verify anion/cation ratios .
Q. How can researchers characterize the thermal stability of this compound under varying conditions?
- Methodological Answer: Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is critical. Conduct experiments under inert (N₂) and oxidative (air) atmospheres at heating rates of 5–10°C/min. Compare decomposition temperatures with related quaternary ammonium salts (e.g., tetramethylammonium hydroxide, which decomposes at ~200°C) to infer stability trends. FTIR post-decomposition can identify volatile byproducts .
Q. What analytical techniques are suitable for quantifying sorbate ion release in aqueous systems?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is optimal for sorbate quantification. Validate the method using standard solutions (e.g., potassium sorbate) and adjust mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to resolve peaks. For real-time monitoring, electrochemical sensors functionalized with ion-selective membranes can track sorbate concentrations dynamically .
Advanced Research Questions
Q. How do sorption kinetics of this compound differ between batch and fixed-bed column systems?
- Methodological Answer: In batch systems, pseudo-second-order models often fit sorption data, where rate constants () correlate with sorbate diffusivity and active site availability. In fixed-bed columns, the Bohart-Adams model is preferred to account for flow dynamics and breakthrough curves. Contrast mass transfer coefficients between systems to identify dominant mechanisms (e.g., surface reaction vs. intraparticle diffusion) .
Q. What experimental design parameters are critical for optimizing this compound’s adsorption capacity?
- Methodological Answer: Use a factorial design to test variables: pH (4–8), temperature (25–45°C), initial sorbate concentration (0.1–1.0 mM), and adsorbent dosage (1–5 g/L). Analyze via response surface methodology (RSM) to identify synergistic effects. For reproducibility, pre-equilibrate adsorbents (e.g., activated carbon, biochar) in buffer solutions to standardize surface charge .
Q. How can researchers resolve contradictions in sorption data caused by competing ions?
- Methodological Answer: Perform competitive adsorption studies with common interferents (e.g., Cl⁻, SO₄²⁻). Use selectivity coefficients () derived from binary isotherms. Advanced techniques like extended X-ray absorption fine structure (EXAFS) can probe ion-specific binding mechanisms. Statistical tools (e.g., linear free-energy relationships) help quantify ion-sorbent affinity hierarchies .
Q. What role does tetramethylammonium play in modifying sorbate’s interaction with colloidal surfaces?
- Methodological Answer: Tetramethylammonium cations can act as structure-directing agents, altering sorbate orientation on surfaces. Use zeta potential measurements to track surface charge inversion points. Pair with molecular dynamics simulations to model cation-sorbate co-adsorption. For experimental validation, employ quartz crystal microbalance (QCM) to measure mass changes during adsorption .
Data Analysis and Validation
Q. How should researchers validate kinetic models for this compound in heterogeneous systems?
- Methodological Answer: Compare model fits (e.g., pseudo-second-order, intraparticle diffusion) using Akaike information criterion (AIC) to avoid overfitting. Validate with independent datasets and cross-check via residual analysis. For complex systems (e.g., sludge matrices), incorporate correction factors for organic matter interference, as demonstrated in strontium/neptunium sorption studies .
Safety and Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer: Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation. Store in airtight containers away from strong oxidizers. For spills, neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite). Reference safety protocols for analogous compounds like tetramethylammonium perchlorate, which requires similar hazard mitigations .
Notes on Evidence Utilization:
- Synthesis and characterization methods were inferred from tetramethylammonium derivatives (hydroxide, benzoate) and sorbate salts .
- Kinetic models and experimental designs were adapted from sorption studies of related ions (e.g., Cd²⁺, Sr²⁺) .
- Safety guidelines were extrapolated from tetramethylammonium perchlorate protocols due to structural similarities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
